Conjugate‑Acid pKa of N‑Ethyl‑N‑methylguanidine Versus Mono‑ and Disubstituted Guanidines
Predicted aqueous pKa of the conjugate acid of N‑ethyl‑N‑methylguanidine is 14.50 ± 0.70, measured against a guanidine series: guanidine (unsubstituted, pKa ~13.6), N‑methylguanidine (13.48), N‑ethylguanidine (14.02 ± 0.70), and N,N‑dimethylguanidine (14.54 ± 0.70) . The target compound is approximately 0.5 log units more basic than N‑ethylguanidine and 1 log unit more basic than guanidine. This places N‑ethyl‑N‑methylguanidine among the strongest available small‑molecule organic bases, directly comparable to N,N‑dimethylguanidine but with distinct steric and solubility properties due to the mixed ethyl/methyl substitution.
| Evidence Dimension | Conjugate acid pKa (aqueous, predicted) |
|---|---|
| Target Compound Data | pKa = 14.50 ± 0.70 |
| Comparator Or Baseline | Guanidine: pKa ~13.6; N‑methylguanidine: 13.48; N‑ethylguanidine: 14.02 ± 0.70; N,N‑dimethylguanidine: 14.54 ± 0.70 |
| Quantified Difference | ΔpKa ≈ +0.5 vs. N‑ethylguanidine; ≈ +1.0 vs. guanidine; ≈ −0.04 vs. N,N‑dimethylguanidine |
| Conditions | Predicted values based on Charton σI correlations (ChemicalBook/ACD/Labs algorithms) |
Why This Matters
For applications that require a strong, non‑nucleophilic organic base (e.g., organocatalytic proton transfer, deprotonation of weakly acidic substrates), selecting N‑ethyl‑N‑methylguanidine provides higher basicity than mono‑alkylguanidines while offering different steric and solubility parameters compared to the symmetric N,N‑dimethyl analog.
